An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-Leu-OMe
An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-Leu-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a crucial protected amino acid derivative. The incorporation of D-amino acids like D-leucine into peptides can significantly alter their structure and biological properties, making derivatives like Boc-D-Leu-OMe valuable in drug design and peptide chemistry.[1] This document details established synthetic routes, experimental protocols, and key characterization data to support research and development activities.
Synthesis of Boc-D-Leu-OMe
The synthesis of Boc-D-Leu-OMe is typically achieved through two primary strategic routes. The selection of a particular route may depend on starting material availability, desired scale, and laboratory preferences.
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Route 1: N-terminal Boc protection of D-Leucine, followed by esterification of the carboxylic acid.
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Route 2: Esterification of the carboxylic acid of D-Leucine, followed by N-terminal Boc protection.
Comparative Synthesis Yields
The following table summarizes the reported yields for each step in these synthetic pathways, offering a quantitative comparison to aid in method selection.[2]
| Synthetic Route | Step | Reagents/Method | Reported Yield (%) |
| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane | 97% |
| 2. Esterification | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for a similar substrate) | |
| Overall (Estimated) | ~79% | ||
| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100% (for L-tert-leucine methyl ester HCl) |
| 2. Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | ~67% (in a subsequent dipeptide coupling) | |
| Overall (Estimated) | ~67% |
Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.[2]
Synthetic Workflow Diagrams
Caption: Synthetic workflow for Route 1: Boc protection followed by esterification.
Caption: Synthetic workflow for Route 2: Esterification followed by Boc protection.
Experimental Protocols
Route 1: Boc Protection followed by Esterification
Step 1: Synthesis of N-Boc-D-Leucine [2]
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Dissolve D-leucine (1.0 equiv.) in a mixture of water and 1,4-dioxane.
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Add sodium bicarbonate (NaHCO₃).
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To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the 1,4-dioxane under reduced pressure.
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Wash the aqueous residue with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O.
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Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or KHSO₄ solution).
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Extract the product into ethyl acetate (3x).
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Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-leucine.
Step 2: Synthesis of Boc-D-Leu-OMe via DCC coupling [2]
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Dissolve the N-Boc-D-leucine obtained in the previous step in anhydrous tetrahydrofuran (THF).
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Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.
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Add methanol dropwise to the reaction solution while maintaining the temperature.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, filter the solution to remove the dicyclohexylurea (DCU) byproduct.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield Boc-D-Leu-OMe.
Route 2: Esterification followed by Boc Protection
Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride [2]
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Suspend D-leucine (1.0 equiv.) in methanol in a round-bottom flask at 0°C.
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Slowly add freshly distilled thionyl chloride (SOCl₂, 2.0 equiv.) while stirring.
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Allow the reaction to warm to room temperature and then reflux for several hours.
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Monitor the reaction completion using TLC.
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Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the D-leucine methyl ester hydrochloride salt as a solid.
Step 2: Synthesis of Boc-D-Leu-OMe [2]
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Dissolve the D-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.
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Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃, 3.0 equiv.).
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.).
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Stir the reaction mixture at room temperature for 10 hours.
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Remove the volatile components (THF) of the reaction mixture in vacuo.
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Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).
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Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-D-Leu-OMe.
Characterization of Boc-D-Leu-OMe
The identity and purity of the synthesized Boc-D-Leu-OMe should be confirmed using standard analytical techniques.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of Boc-D-Leu-OMe.
| Property | Value | Reference(s) |
| CAS Number | 133467-01-3 | [3] |
| Molecular Formula | C₁₂H₂₃NO₄ | [3][] |
| Molecular Weight | 245.32 g/mol | [3][] |
| Appearance | Colorless to light yellowish liquid | [3][][5] |
| Melting Point | 147-149°C (for L-isomer) | [][5] |
| Boiling Point | 205 °C (lit., for L-isomer) | [][5] |
| Density | 0.991 g/mL at 25 °C (lit., for L-isomer) | [][5] |
| Storage | Store at 2-8 °C, sealed in dry conditions | [][5] |
Note: Some physical constants like melting point, boiling point, and density are reported for the L-isomer but are expected to be identical for the D-isomer. The sign of the optical rotation will be opposite.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the tert-butyl protons of the Boc group, the methyl ester protons, and the protons of the leucine side chain.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected (M+H)⁺ ion for C₁₂H₂₃NO₄ would be approximately 246.16 m/z.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often reported as ≥97% or ≥98%.[][6]
